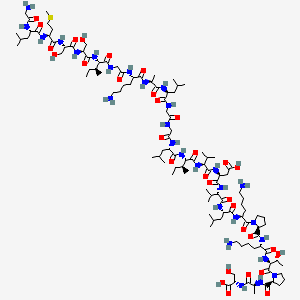
Btk-IN-33
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Btk-IN-33 is a compound that acts as an inhibitor of Bruton’s tyrosine kinase (BTK). Bruton’s tyrosine kinase is a crucial enzyme involved in the signaling pathways of B cells and other immune cells. Inhibitors of Bruton’s tyrosine kinase, such as this compound, have shown significant potential in the treatment of various B-cell malignancies and inflammatory diseases .
Méthodes De Préparation
The synthesis of Btk-IN-33 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Btk-IN-33 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Btk-IN-33 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of Bruton’s tyrosine kinase and its effects on various signaling pathways. In biology, it is used to investigate the role of Bruton’s tyrosine kinase in B-cell development and function. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of B-cell malignancies and inflammatory diseases. In industry, it is used in the development of new drugs and therapeutic strategies targeting Bruton’s tyrosine kinase .
Mécanisme D'action
Btk-IN-33 exerts its effects by covalently binding to the cysteine residue at the active site of Bruton’s tyrosine kinase. This binding results in the irreversible inhibition of the kinase activity, preventing the phosphorylation of downstream signaling molecules. The inhibition of Bruton’s tyrosine kinase disrupts the signaling pathways involved in B-cell activation, proliferation, and survival, leading to the suppression of B-cell-mediated immune responses .
Comparaison Avec Des Composés Similaires
Btk-IN-33 is one of several Bruton’s tyrosine kinase inhibitors. Other similar compounds include ibrutinib, zanubrutinib, orelabrutinib, and acalabrutinib. These compounds share a common mechanism of action but differ in their selectivity, potency, and safety profiles. This compound is unique in its specific binding affinity and selectivity for Bruton’s tyrosine kinase, making it a promising candidate for further development and clinical applications .
Propriétés
Formule moléculaire |
C25H21ClN4O4 |
|---|---|
Poids moléculaire |
482.9 g/mol |
Nom IUPAC |
(12S)-3-(2-chloro-4-phenoxybenzoyl)-12-(trideuteriomethoxymethyl)-12-(trideuteriomethyl)-5,7,10,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-11-one |
InChI |
InChI=1S/C25H21ClN4O4/c1-25(13-33-2)24(32)29-19-12-28-23-20(21(19)30-25)17(11-27-23)22(31)16-9-8-15(10-18(16)26)34-14-6-4-3-5-7-14/h3-12,30H,13H2,1-2H3,(H,27,28)(H,29,32)/t25-/m0/s1/i1D3,2D3 |
Clé InChI |
RIADFIQSVUZRGG-FEMLVCHJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@]1(C(=O)NC2=CN=C3C(=C2N1)C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)COC([2H])([2H])[2H] |
SMILES canonique |
CC1(C(=O)NC2=CN=C3C(=C2N1)C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


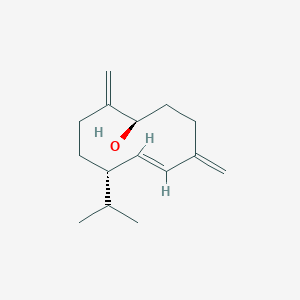
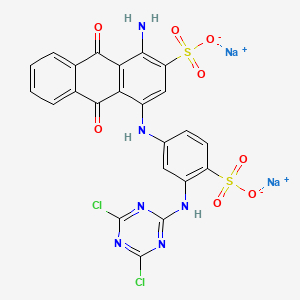
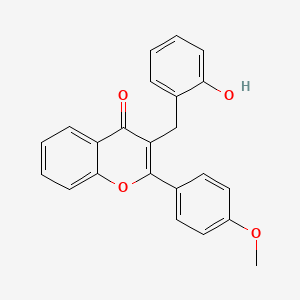
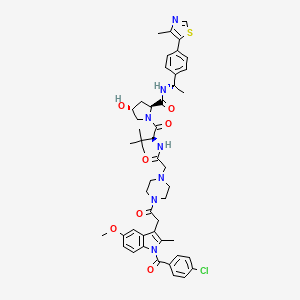

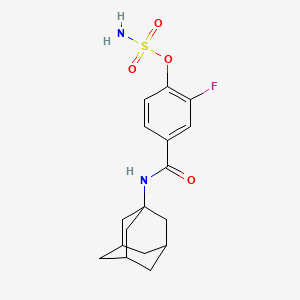
![dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12384119.png)
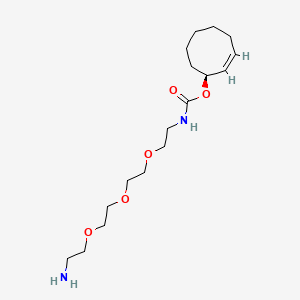
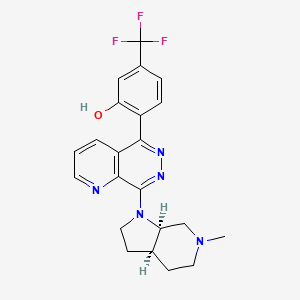

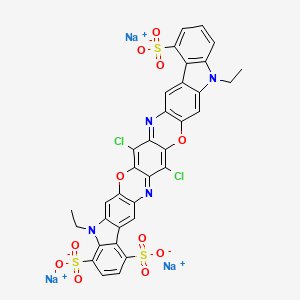

![4-[4-[(cyclopropyl-methyl-oxo-λ6-sulfanylidene)amino]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12384150.png)
